N-cyclohexyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
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Overview
Description
N-CYCLOHEXYL-4-FLUORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a fluorinated benzene ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-4-FLUORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Cyclohexyl Group Introduction: This is typically done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The fluorinated benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include cyclohexanone derivatives.
Reduction: Products include reduced oxadiazole derivatives.
Substitution: Products include substituted benzene derivatives.
Scientific Research Applications
N-CYCLOHEXYL-4-FLUORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE has several applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-4-FLUORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the transition state of enzyme substrates.
Protein Binding: The compound can bind to proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Used for electrophilic fluorination.
Sulfonamide Derivatives: Common in medicinal chemistry for their enzyme inhibition properties.
Oxadiazole Derivatives: Known for their biological activities and use in material science.
Uniqueness
N-CYCLOHEXYL-4-FLUORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity not commonly found in other compounds.
Properties
Molecular Formula |
C21H22FN3O3S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-cyclohexyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H22FN3O3S/c22-17-11-13-19(14-12-17)29(26,27)25(18-9-5-2-6-10-18)15-20-23-21(24-28-20)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2 |
InChI Key |
LZGRUFDZUMBYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC2=NC(=NO2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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